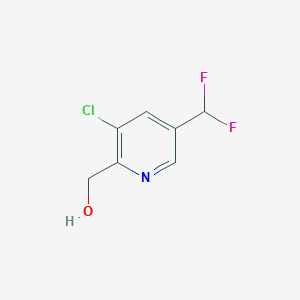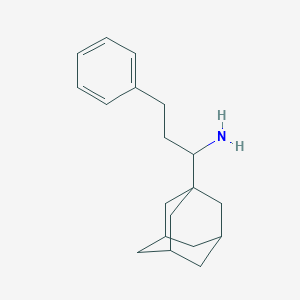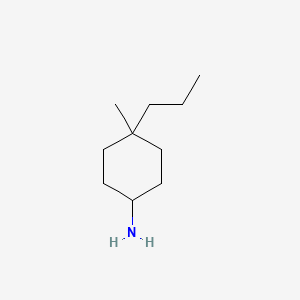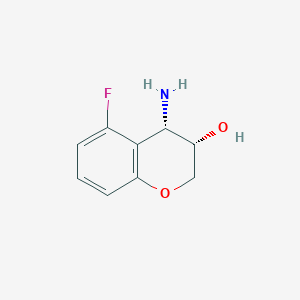
(3S,4S)-4-Amino-5-fluorochroman-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Amino-5-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a fluorine atom on a chroman ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-5-fluorochroman-3-OL typically involves several steps, including the formation of the chroman ring and the introduction of the amino and fluorine substituents. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the use of chiral catalysts in the addition of fluorine and amino groups to a pre-formed chroman ring can yield the desired (3S,4S) configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the compound to achieve high enantiomeric purity is crucial for its application in research and industry .
化学反応の分析
Types of Reactions
(3S,4S)-4-Amino-5-fluorochroman-3-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
(3S,4S)-4-Amino-5-fluorochroman-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (3S,4S)-4-Amino-5-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
(3R,4R)-4-Amino-5-fluorochroman-3-OL: The enantiomer of the compound with different stereochemistry.
4-Amino-5-fluorochroman-3-OL: Lacks the specific (3S,4S) configuration.
4-Amino-5-chlorochroman-3-OL: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(3S,4S)-4-Amino-5-fluorochroman-3-OL is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, compared to its analogs .
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
(3S,4S)-4-amino-5-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-5-2-1-3-7-8(5)9(11)6(12)4-13-7/h1-3,6,9,12H,4,11H2/t6-,9-/m1/s1 |
InChIキー |
PDMJBPABPXBEHB-HZGVNTEJSA-N |
異性体SMILES |
C1[C@H]([C@H](C2=C(O1)C=CC=C2F)N)O |
正規SMILES |
C1C(C(C2=C(O1)C=CC=C2F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037125.png)
![Rac-(1s,3s)-3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}cyclobutane-1-carboxylicacid,cis](/img/structure/B13037128.png)
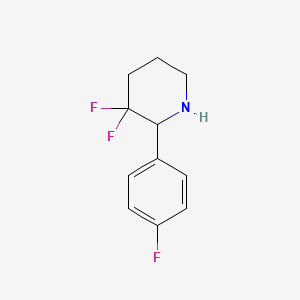
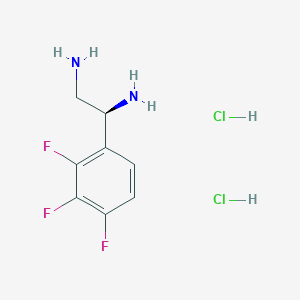
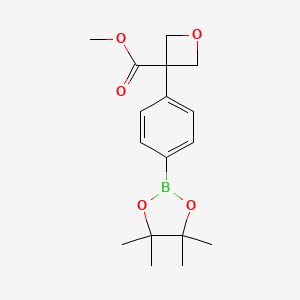

![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
![6-(Hydroxymethyl)-5-(quinolin-6-ylamino)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13037163.png)
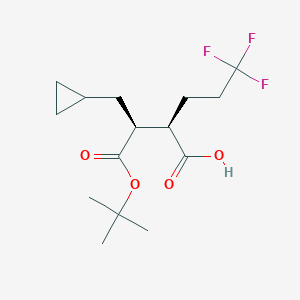
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
